6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound name indicates a pyrrolo[3,2-c]pyridine core structure, where the numerical designation [3,2-c] specifies the fusion pattern between the pyrrole and pyridine rings. This particular fusion pattern distinguishes it from other pyrrolopyridine isomers, such as the [3,2-b] and [2,3-c] variants, which exhibit different connectivity patterns and consequently distinct chemical and biological properties. The prefix "6-chloro" indicates the presence of a chlorine atom at position 6 of the fused ring system, while the suffix "3-carboxylic acid" denotes the carboxyl functional group located at position 3.
Alternative nomenclature systems recognize this compound as 6-chloro-5-azaindole-3-carboxylic acid, reflecting the relationship between pyrrolopyridines and azaindoles. The azaindole designation stems from the structural similarity to indole, with the key difference being the replacement of one carbon atom in the benzene ring with a nitrogen atom, hence the "aza" prefix. This dual nomenclature system provides flexibility in chemical literature and database searches, as both naming conventions are widely accepted and utilized in scientific publications and chemical registries.
The isomeric landscape of chlorinated pyrrolopyridine carboxylic acids presents considerable complexity, with multiple positional isomers possible depending on the location of both the chloro and carboxylic acid substituents. Comparative analysis reveals that the [3,2-c] fusion pattern differs significantly from the [3,2-b] isomer, as evidenced by distinct Chemical Abstracts Service registry numbers and molecular descriptors. Furthermore, positional isomers with carboxylic acid groups at different positions, such as the 2-carboxylic acid derivative, exhibit different chemical properties and reactivity patterns.
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSBIZUSTXPPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646771 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-67-2 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation and Curtius Rearrangement
- Step 1: A 2-substituted pyrrole is subjected to Knoevenagel condensation to introduce a carboxylic acid or ester functionality at the 3-position.
- Step 2: Conversion of the carboxyl group to an azide intermediate.
- Step 3: Curtius rearrangement of the azide to form an isocyanate intermediate, which cyclizes to the pyrrolo[3,2-c]pyridine skeleton.
This method was successfully repeated in research studies focusing on pyrrolo[3,2-c]pyridine synthesis, yielding the desired heterocycle with functionalization suitable for further derivatization or biological testing.
Example: Schneller’s Synthesis of 6-Amino-1H-pyrrolo[3,2-c]pyridine Derivatives
- Reaction of N-benzylaminoacetaldehyde hydrochloride with diethyl acetonedicarboxylate in a basic aqueous medium yields ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate.
- Treatment with liquid ammonia converts the ester to an amide, followed by dehydration with phosphorus oxychloride to form a nitrile.
- Cyclization under ammonia pressure in a sealed vessel affords 6-amino-1-benzyl-1H-pyrrolo[3,2-c]pyridine-4-ol in moderate yield (42%).
- Attempts at debenzylation were unsuccessful, indicating the stability of the benzyl group under these conditions.
The introduction of the 6-chloro substituent and the carboxylic acid group can also be achieved by halogenation of the pyrrolo[3,2-c]pyridine core or by using halogenated pyridine precursors.
Preparation of 6-Chloro Derivatives
- The chloro substituent at the 6-position is typically introduced via electrophilic aromatic substitution or by using chlorinated starting materials.
- For example, 5-bromo-1H-pyrrolo[2,3-c]pyridine derivatives can be converted to chloro-substituted compounds through halogen exchange reactions catalyzed by palladium complexes.
Carboxylation via Hydrolysis of Esters or Nitriles
- Ester intermediates can be hydrolyzed under basic conditions (e.g., refluxing with sodium hydroxide in ethanol) to yield the corresponding carboxylic acid.
- A typical procedure involves stirring the ester with 2M NaOH in ethanol under reflux for 1–2 hours, followed by acidification to pH ~4 to precipitate the acid product, which is then isolated by filtration and drying.
Detailed Experimental Protocols and Yields
Solubility and Stock Solution Preparation
For practical applications and further biological testing, the compound’s solubility and preparation of stock solutions are critical.
- Stock solutions of 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be prepared in solvents such as DMSO, PEG300, Tween 80, corn oil, or aqueous buffers.
- Recommended concentrations and solvent volumes for preparing 1 mM, 5 mM, and 10 mM stock solutions are provided, e.g., 1 mg of compound dissolved in 5.0867 mL DMSO for a 1 mM solution.
| Amount of Compound | Solvent Volume for 1 mM (mL) | Solvent Volume for 5 mM (mL) | Solvent Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 5.0867 | 1.0173 | 0.5087 |
| 5 mg | 25.4336 | 5.0867 | 2.5434 |
| 10 mg | 50.8672 | 10.1734 | 5.0867 |
Summary and Research Findings
- The preparation of this compound is achievable through multi-step synthesis starting from pyrrole derivatives or halogenated pyridine precursors.
- Key transformations include Knoevenagel condensation, azide formation, Curtius rearrangement, cyclization with ammonia, ester hydrolysis, and halogenation.
- Reaction conditions are generally mild to moderate, with yields ranging from moderate to good (28–71% depending on the step).
- The compound’s solubility profile allows for flexible formulation in various solvents for research and in vivo studies.
- These methods provide reliable access to this compound for use as an intermediate in drug development or biochemical investigations.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form more complex structures
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases (e.g., potassium carbonate), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve elevated temperatures and inert atmospheres to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel therapeutic agents targeting various diseases, including cancer and diabetes
Biological Research: It is used in the study of biological pathways and molecular targets, particularly those involving kinase inhibition and signal transduction.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biological pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in tumor growth and progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid (CAS 800401-54-1)
- Structural Difference : The carboxylic acid group is at position 2 instead of 3.
- Synthesis : Similar synthetic routes (e.g., hydrolysis of esters under basic conditions) are likely, though yields and reaction conditions may vary .
- Applications : Positional isomerism can alter binding affinity in drug candidates, though specific data are unavailable.
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS not provided)
- Structural Difference : Chlorine at position 5 and ring fusion at [2,3-c] instead of [3,2-c].
- Synthesis: Prepared via NaOH-mediated hydrolysis in ethanol with 71% yield, lower than non-chlorinated analogs (95% yield for 10a) .
- Reactivity : Electron-withdrawing chlorine at position 5 may reduce nucleophilic reactivity compared to position 6 substitution.
Ring Fusion Variants
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 915140-96-4)
- Structural Difference : Pyrrolopyridine fused at [2,3-b] rather than [3,2-c].
Halogen-Substituted Analogs
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid (CAS 1000341-77-4)
- Structural Difference : Bromine replaces chlorine at position 4.
- Molecular Weight : Higher (265.04 g/mol vs. 196.59 g/mol) due to bromine’s larger atomic mass .
- Reactivity : Bromine’s lower electronegativity may increase susceptibility to nucleophilic substitution compared to chlorine.
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1000340-11-3)
Functional Group Modifications
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000341-64-9)
- Structural Difference : Carboxylic acid replaced by an aldehyde group.
- Reactivity : Aldehydes are more electrophilic, enabling conjugation reactions (e.g., Schiff base formation) .
Biological Activity
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS No. 1000341-67-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₅ClN₂O₂
- Molecular Weight : 196.59 g/mol
- CAS Number : 1000341-67-2
- MDL Number : MFCD09749984
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. Research conducted by MDPI has shown that derivatives of pyrrolopyridines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Antitumor Activity Data
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibitory effects.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism.
- Induction of Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound influences various signaling pathways associated with cell growth and survival.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Case Study on HeLa Cells :
- Animal Model Studies :
Q & A
Q. What are the established synthetic routes for 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid?
The synthesis typically involves multi-step procedures starting from pyrrolopyridine precursors. For example, a common approach includes halogenation at the 6-position using POCl₃ or other chlorinating agents, followed by carboxylation at the 3-position via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or hydrolysis of ester intermediates. Reaction conditions (temperature, solvent, catalyst) are critical to avoid side reactions like over-chlorination or decarboxylation .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm regiochemistry (e.g., distinguishing 3-carboxylic acid from 2-carboxylic acid isomers via coupling patterns) .
- Mass Spectrometry (HRMS/ESI-MS) : For molecular weight verification and purity assessment .
- X-ray Crystallography : To resolve ambiguities in the bicyclic core structure, particularly if substituent positioning affects reactivity .
Q. How does the chlorine substituent influence the compound’s reactivity?
The 6-chloro group acts as an electron-withdrawing substituent, directing electrophilic substitutions to the 2- and 4-positions of the pyrrolopyridine core. It also enhances stability against oxidation, making the compound suitable for further functionalization (e.g., amidation of the carboxylic acid group) .
Advanced Research Questions
Q. How can reaction yields be optimized during carboxylation at the 3-position?
Yield optimization often requires:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling reactions.
- Solvent Control : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Purity Issues : Impurities >2% can skew results; HPLC or LC-MS purity validation is essential .
- Structural Analogues : Compare activity with derivatives (e.g., 6-fluoro or 6-cyano analogues) to isolate the chlorine’s role .
- Assay Conditions : Standardize cell lines, buffer pH, and incubation times to ensure reproducibility .
Q. What is the compound’s potential in structure-activity relationship (SAR) studies?
The 3-carboxylic acid group serves as a versatile handle for derivatization. For example:
- Amide Formation : Linking to peptide motifs enhances receptor binding in kinase inhibitors.
- Metal Coordination : The carboxylate can chelate metals, enabling applications in catalysis or imaging probes . Comparative studies with analogues (e.g., 2-carboxylic acid isomer) reveal that the 3-position is critical for maintaining planar geometry, which optimizes π-π stacking in enzyme active sites .
Q. How does the compound interact with biological targets (e.g., kinases or GPCRs)?
Computational docking studies suggest the pyrrolopyridine core occupies hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with catalytic lysine or aspartate residues. For example, in kinase inhibition assays, the 6-chloro group reduces off-target effects by sterically blocking non-specific binding .
Methodological Considerations
Q. What are best practices for storing and handling this compound?
Q. How to troubleshoot low yields in halogenation steps?
Common fixes include:
- Reagent Purity : Ensure POCl₃ is freshly distilled to avoid moisture contamination.
- Quenching Protocol : Gradual addition to ice-water minimizes exothermic side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
